molecular formula C18H23N5O2 B4210777 N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide

N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide

Cat. No.: B4210777
M. Wt: 341.4 g/mol
InChI Key: NRULEEWECPNXDY-UHFFFAOYSA-N
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Description

N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide is a complex organic compound with a unique structure that includes pyridine and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyridazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide can be compared with other similar compounds, such as those containing pyridine and pyridazine rings. These comparisons highlight the unique structural features and properties of the compound, which may contribute to its distinct applications and effects.

List of Similar Compounds

  • Compounds containing pyridine rings
  • Compounds containing pyridazine rings
  • Other heterocyclic compounds with similar structures

Properties

IUPAC Name

N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-14-5-6-15(19-10-14)11-20-17(24)13-23-18(25)9-16(12-21-23)22-7-3-4-8-22/h5-6,9-10,12H,2-4,7-8,11,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRULEEWECPNXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CNC(=O)CN2C(=O)C=C(C=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
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N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
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N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
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N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
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N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide
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N-[(5-ethylpyridin-2-yl)methyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide

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